

Application Notes and Protocols for Pevikon Gel Electrophoresis

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Compound of Interest

Compound Name: Pevikon

Cat. No.: B1216278

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Introduction

Pevikon C-870, a copolymer of polyvinyl chloride and polyvinyl acetate, serves as a solid support medium for preparative zonal electrophoresis. This technique is particularly valuable for the separation and purification of proteins, offering an alternative to methods like gel filtration or ion-exchange chromatography. Its utility lies in its high capacity, chemical inertness, and the ease of sample recovery. This document provides a detailed protocol for the preparation of a **Pevikon** block for electrophoresis, including buffer recommendations and procedural workflows. A notable application of this method is in preparative isoelectric focusing, a technique for separating proteins based on their isoelectric point (pI).

Core Principles

Pevikon block electrophoresis is a type of zonal electrophoresis where a thick, horizontal bed of **Pevikon** particles is saturated with a buffer solution. The sample is applied as a narrow band, and an electric field is passed through the block, causing the charged molecules to migrate at different rates. The separated components can then be eluted from the block for further analysis or use. A key advantage of **Pevikon** is that it provides a stable, porous medium with minimal interaction with the proteins being separated.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for preparing and running a **Pevikon** block electrophoresis experiment.

Table 1: **Pevikon** Slurry and Block Preparation

Parameter	Value	Notes
Pevikon C-870 to Buffer Ratio (w/v)	1:4 to 1:5	Adjust for desired slurry consistency.
Pevikon Washing Solution	Distilled Water or Dilute Buffer	Wash multiple times to remove impurities.
Block Dimensions (example)	20 cm x 10 cm x 1 cm	Can be scaled as needed.
Drying of Pevikon Block	Gentle suction or blotting	Remove excess buffer before sample application.

Table 2: Recommended Buffer Systems

Buffer System	Composition	pH Range	Typical Application
Phosphate Buffer	Sodium Phosphate (dibasic and monobasic)	6.0 - 8.0	General protein separation
Tris-HCl	Tris(hydroxymethyl)aminomethane, HCl	7.0 - 9.0	General protein separation
Barbital Buffer	Sodium Barbital, Barbital	7.0 - 9.0	Historical buffer for serum protein separation
Ampholytes (for Isoelectric Focusing)	Carrier Ampholytes (e.g., Pharmalyte, Ampholine)	3.0 - 10.0	Separation based on isoelectric point

Table 3: Electrophoresis Running Conditions

Parameter	Value	Notes
Voltage	100 - 400 V	Dependent on buffer conductivity and block dimensions.
Current	10 - 50 mA	Monitor to prevent excessive heating.
Temperature	4°C	Use a cold room or a cooled electrophoresis chamber.
Run Time	12 - 24 hours	Dependent on the separation required.

Experimental Protocols

Protocol 1: Washing and Preparation of Pevikon C-870

Objective: To remove soluble impurities from the **Pevikon** resin that may interfere with the electrophoresis process. Thorough washing is a critical step.[\[1\]](#)

Materials:

- **Pevikon C-870**
- Distilled Water
- Large Beaker or Buchner Funnel
- Filter Paper

Procedure:

- Weigh the desired amount of **Pevikon C-870** and place it in a large beaker.
- Add a generous volume of distilled water (at least 5 times the volume of the **Pevikon**) and stir to create a slurry.
- Allow the **Pevikon** to settle, and then carefully decant the supernatant.

- Repeat the washing process (steps 2 and 3) at least 5-10 times, or until the supernatant is clear and free of fine particles.
- For the final wash, use the electrophoresis buffer to equilibrate the **Pevikon**.
- The washed **Pevikon** can be stored as a slurry in the electrophoresis buffer at 4°C.

Protocol 2: Preparation of the Pevikon Electrophoresis Block

Objective: To create a uniform and bubble-free **Pevikon** block for electrophoresis.

Materials:

- Washed **Pevikon** C-870 slurry
- Electrophoresis Buffer
- Gel Casting Tray or Mold
- Spatula
- Filter Paper Wicks

Procedure:

- Ensure the gel casting tray is clean, dry, and on a level surface.
- Pour the **Pevikon** slurry into the casting tray. The consistency should be thick but pourable, similar to a paste.
- Use a spatula to evenly spread the slurry across the tray, ensuring a uniform thickness.
- Gently tap the tray on the bench to remove any trapped air bubbles.
- Place clean filter paper wicks at both ends of the **Pevikon** block, ensuring good contact. These wicks will connect the block to the buffer reservoirs of the electrophoresis chamber.

- Use gentle suction or blotting with filter paper to remove excess buffer from the surface of the block until it is firm but still moist. The block should not be overly dry.

Protocol 3: Sample Application and Electrophoresis

Objective: To apply the protein sample and perform the electrophoretic separation.

Materials:

- Prepared **Pevikon** Block
- Protein Sample (dialyzed against the electrophoresis buffer)
- Electrophoresis Chamber
- Power Supply
- Tracking Dye (optional, e.g., bromophenol blue)

Procedure:

- Carefully create a narrow trench in the **Pevikon** block for sample application. This can be done with a thin spatula or a custom-made applicator.
- Mix the protein sample with a small amount of tracking dye if desired.
- Carefully pipette the sample into the trench.
- Place the **Pevikon** block into the electrophoresis chamber and connect the filter paper wicks to the buffer reservoirs.
- Fill the buffer reservoirs with the appropriate electrophoresis buffer.
- Connect the power supply and apply the desired voltage.
- Run the electrophoresis at 4°C for the required amount of time. Monitor the migration of the tracking dye (if used) to gauge the progress of the separation.
- After the run is complete, turn off the power supply.

Protocol 4: Elution of Separated Proteins

Objective: To recover the separated protein fractions from the **Pevikon** block.

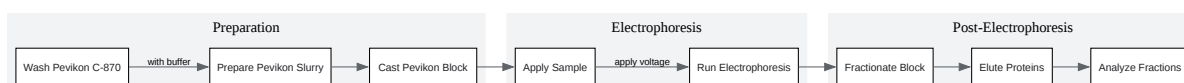
Materials:

- **Pevikon** Block with separated proteins
- Spatula
- Elution Buffer (can be the same as the electrophoresis buffer or a buffer of higher ionic strength)
- Collection Tubes or a Fraction Collector
- Syringes with columns or sintered glass funnels

Procedure:

- Carefully slice the **Pevikon** block into fractions corresponding to the separated protein bands. If the proteins are not visible, a pilot strip can be cut and stained to locate the bands.
- Transfer each **Pevikon** fraction into a separate column or funnel.
- Add a small volume of elution buffer to each fraction and allow it to percolate through the **Pevikon**, collecting the eluate.
- Repeat the elution step multiple times to ensure complete recovery of the protein.
- The collected fractions can then be assayed for protein content and activity.

Mandatory Visualizations



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Caption: Workflow for **Pevikon** Block Electrophoresis.

Caption: Diagram of a **Pevikon** electrophoresis setup.

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References

- 1. Human monocyte-derived mucus secretagogue - PMC [pmc.ncbi.nlm.nih.gov]
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